Cas no 872591-29-2 (3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質
名前と識別子
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- 3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one
- 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one
- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro-6-[2-(4-methoxyphenyl)-2-oxoethyl]-
- SR-01000018449
- 3-(3,5-dimethylphenyl)-6-(2-(4-methoxyphenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- 872591-29-2
- SR-01000018449-1
- AB00676658-01
- F1876-1071
- AKOS024616051
- 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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- インチ: 1S/C21H19N5O3/c1-13-8-14(2)10-16(9-13)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-4-6-17(29-3)7-5-15/h4-10,12H,11H2,1-3H3
- InChIKey: YREZHXSSPBUGBJ-UHFFFAOYSA-N
- ほほえんだ: C1N(CC(C2=CC=C(OC)C=C2)=O)C(=O)C2N=NN(C3=CC(C)=CC(C)=C3)C=2N=1
計算された属性
- せいみつぶんしりょう: 389.14878949g/mol
- どういたいしつりょう: 389.14878949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 89.7Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 655.4±65.0 °C(Predicted)
- 酸性度係数(pKa): -3.77±0.20(Predicted)
3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1876-1071-10μmol |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-75mg |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-5μmol |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-2μmol |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-50mg |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-3mg |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-100mg |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-20μmol |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-2mg |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1876-1071-25mg |
3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |
872591-29-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-oneに関する追加情報
3-(3,5-Dimethylphenyl)-6-2-(4-Methoxyphenyl)-2-Oxoethyl-3H,6H,7H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-One: A Comprehensive Overview
The compound with CAS No. 872591-29-2, known as 3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. Recent studies have highlighted its unique properties and mechanisms of action, making it a promising candidate for therapeutic interventions.
The molecular structure of this compound is characterized by a triazolo[4,5-d]pyrimidine core, which is a fused bicyclic system combining a triazole ring with a pyrimidine ring. This core is further substituted with two aromatic groups: a 3,5-dimethylphenyl group and a 4-methoxyphenyl group. The presence of these substituents significantly influences the compound's physicochemical properties and biological activity. The dimethylphenyl group introduces steric bulk and hydrophobicity, while the methoxyphenyl group contributes electron-donating effects through the methoxy group.
Recent research has focused on the synthesis and optimization of this compound. Advanced synthetic methodologies have been employed to construct the triazolo[4,5-d]pyrimidine framework efficiently. These methods include multi-component reactions and catalytic processes that enhance yield and selectivity. The strategic placement of substituents has been optimized to maximize bioavailability and minimize potential toxicity.
From a pharmacological perspective, this compound exhibits potent activity against various biological targets. Studies have demonstrated its ability to modulate key enzymes and receptors involved in disease pathways. For instance, it has shown remarkable inhibitory effects on kinases associated with cancer progression. Additionally, its interaction with G-protein coupled receptors (GPCRs) has been explored in the context of neurodegenerative diseases.
The triazolo[4,5-d]pyrimidine scaffold is particularly interesting due to its structural similarity to known bioactive compounds. This similarity suggests that the compound may possess analogous pharmacokinetic profiles and therapeutic potentials. Recent in vivo studies have confirmed its ability to cross the blood-brain barrier (BBB), making it a strong candidate for treating central nervous system (CNS) disorders.
Moreover, computational modeling techniques have been utilized to predict the compound's binding affinities and molecular interactions with target proteins. These models provide valuable insights into its mechanism of action and guide further optimization efforts. The integration of experimental and computational approaches has significantly accelerated the drug discovery process for this compound.
In terms of applications, this compound holds promise in several therapeutic areas. Its anti-inflammatory and anti-cancer properties are currently under investigation in preclinical models. Early results indicate that it may serve as a novel chemotherapeutic agent with reduced side effects compared to existing treatments.
The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and pharmacologists are working together to unlock its full potential while ensuring safety and efficacy.
872591-29-2 (3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one) 関連製品
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